Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.6 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(chloromethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Cycloaddition: Reagents such as alkynes and nitrile oxides are used under conditions like microwave irradiation to facilitate the reaction.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Cycloaddition Products: These reactions yield various fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drugs with anticancer, antibacterial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of ethyl 5-(chloromethyl)isoxazole-3-carboxylate involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- Ethyl 5-bromoisoxazole-3-carboxylate
- Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
- Ethyl 4-methylisoxazole-3-carboxylate
- Ethyl 5-methylisoxazole-3-carboxylate
- Ethyl isoxazole-3-carboxylate
Comparison: Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the isoxazole ring provides a stable scaffold for further functionalization, enhancing its utility in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNURPQMTRDHCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562904 | |
Record name | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3209-40-3 | |
Record name | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-chloromethylisoxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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